molecular formula C22H18N2OS B2682557 N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide CAS No. 477569-85-0

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide

Cat. No. B2682557
CAS RN: 477569-85-0
M. Wt: 358.46
InChI Key: DEBRUAYUZRXGPA-UHFFFAOYSA-N
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Description

“N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied for their diverse biological activities, such as anti-tubercular, anti-bacterial, and anti-fungal properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are diverse and complex. They can undergo various reactions due to the active sites present in their structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary widely depending on their specific structures. For instance, some benzothiazole derivatives exhibit luminescent properties .

Scientific Research Applications

Antimicrobial Properties

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide and its derivatives have shown promise in antimicrobial applications. For instance, some synthesized derivatives have exhibited significant antibacterial activity, particularly against Gram-positive strains, outperforming reference drugs in certain cases (Bikobo et al., 2017). Another study highlighted the potent antibacterial and antifungal activities of similar compounds, demonstrating their potential as antimicrobial agents (Kumar et al., 2012).

Anticancer Activity

The compound and its derivatives have also been investigated for their anticancer properties. For example, a study demonstrated the efficacy of certain derivatives against various cancer cell lines, with some showing higher anticancer activities than the reference drug (Ravinaik et al., 2021). Additionally, other derivatives have been evaluated for antiproliferative activity against human colon cancer, murine leukemia, and breast cancer cell lines, identifying lead compounds for the development of novel antiproliferative agents (Kumar et al., 2012).

Photo-Physical and Fluorescent Properties

The compound's derivatives have also been explored for their photo-physical characteristics. Studies have synthesized and investigated the absorption-emission properties of these compounds, highlighting their potential in various applications, including organic materials and fluorescent markers (Padalkar et al., 2011). The effects of solvent polarity on these properties were also studied, providing insights into their potential applications in fluorescence-based techniques.

Radiolabeling and Nuclear Medicine Applications

Some derivatives have been synthesized and radiolabeled for potential use in nuclear medicine. For example, a study synthesized and evaluated three radioiodinated nitroimidazole analogues as tumor hypoxia markers, demonstrating their potential in tumor imaging and diagnosis (Li et al., 2005).

Miscellaneous Applications

Other research has focused on the synthesis of various derivatives for diverse applications. This includes the development of compounds for potential use as diuretic agents and the exploration of their reactions with activated chlorocompounds, which could have implications in various chemical processes https://consensus.app/papers/synthesis-reactions-ali/4442585f83f65368a9316d67e4e2d6eb/?utm_source=chatgpt" target="_blank">(Yar & Ansari, 2009; Ali et al., 2014)

Mechanism of Action

The mechanism of action of benzothiazole derivatives is often related to their inhibitory activity against certain biological targets. For instance, some benzothiazole derivatives have shown inhibitory activity against M. tuberculosis . Moreover, they have been found to manifest profound antimicrobial activity .

Safety and Hazards

The safety and hazards associated with benzothiazole derivatives depend on their specific structures and biological activities. Some benzothiazole derivatives have shown promising activity against certain bacterial strains without showing neurotoxicity .

Future Directions

The future research on benzothiazole derivatives is likely to focus on the development of more potent biologically active benzothiazole-based drugs. This includes further exploration of their synthesis, mechanism of action, and potential applications in various fields .

properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2OS/c25-21(15-14-16-8-2-1-3-9-16)23-18-11-5-4-10-17(18)22-24-19-12-6-7-13-20(19)26-22/h1-13H,14-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEBRUAYUZRXGPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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